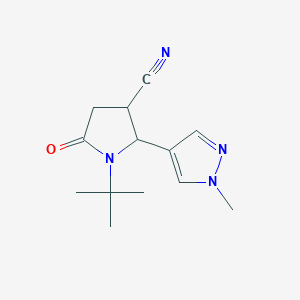![molecular formula C8H8ClN3 B12310932 1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)
1-[(1R)-1-azidoethyl]-4-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1R)-1-azidoethyl]-4-chlorobenzene is a chemical compound that belongs to the class of azido compounds. It is characterized by the presence of an azido group (-N₃) attached to an ethyl group, which is further connected to a chlorobenzene ring. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
Vorbereitungsmethoden
The synthesis of 1-[(1R)-1-azidoethyl]-4-chlorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzyl alcohol.
Azidation: The hydroxyl group of 4-chlorobenzyl alcohol is converted to an azido group using sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-[(1R)-1-azidoethyl]-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include:
- Sodium azide (NaN₃) for azidation.
- Lithium aluminum hydride (LiAlH₄) for reduction.
- Copper(I) catalysts for cycloaddition reactions.
Major products formed from these reactions include various substituted benzene derivatives and triazoles.
Wissenschaftliche Forschungsanwendungen
1-[(1R)-1-azidoethyl]-4-chlorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is used in bioconjugation techniques, where it helps in labeling biomolecules for imaging and diagnostic purposes.
Medicine: It is explored for its potential in drug development, especially in the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-[(1R)-1-azidoethyl]-4-chlorobenzene primarily involves its azido group. The azido group is highly reactive and can undergo various chemical transformations. In biological systems, the compound can interact with nucleophiles, leading to the formation of covalent bonds with biomolecules. This property is exploited in bioconjugation techniques, where the compound is used to label proteins, nucleic acids, and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
1-[(1R)-1-azidoethyl]-4-chlorobenzene can be compared with other azido compounds, such as:
1-azido-2-chlorobenzene: Similar structure but with the azido group directly attached to the benzene ring.
1-azido-4-chlorobenzene: Similar structure but with the azido group in the para position relative to the chlorine atom.
1-[(1R)-1-azidoethyl]-2-chlorobenzene: Similar structure but with the chlorine atom in the ortho position relative to the ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other azido compounds .
Eigenschaften
Molekularformel |
C8H8ClN3 |
|---|---|
Molekulargewicht |
181.62 g/mol |
IUPAC-Name |
1-[(1R)-1-azidoethyl]-4-chlorobenzene |
InChI |
InChI=1S/C8H8ClN3/c1-6(11-12-10)7-2-4-8(9)5-3-7/h2-6H,1H3/t6-/m1/s1 |
InChI-Schlüssel |
IHNLCNZEQGMOQP-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)Cl)N=[N+]=[N-] |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Cl)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12310869.png)
![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12310876.png)
![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12310881.png)


![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)
![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)




